2-(3,5-Dimethylphenyl)-1H-indol-5-amine
Description
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1H-indol-5-amine |
InChI |
InChI=1S/C16H16N2/c1-10-5-11(2)7-12(6-10)16-9-13-8-14(17)3-4-15(13)18-16/h3-9,18H,17H2,1-2H3 |
InChI Key |
CRSWRWMNNQWAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=C(N2)C=CC(=C3)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,5-Dimethylphenyl)-1H-indol-5-amine with analogous compounds, focusing on structural variations, synthetic routes, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycle Differences Indole vs. Indole vs. Indazole: 1,3-Diphenyl-1H-indazol-5-amine replaces the indole’s five-membered ring with a fused pyrazole (indazole), introducing an additional nitrogen atom. This increases polarity and may shift binding selectivity .
Substituent Effects 3,5-Dimethylphenyl Group: Present in both the target compound and N-[2-(3,5-Dimethylphenyl)-ethyl]-N-methyl-5-methoxytryptamine, this group enhances lipophilicity and steric bulk, which may improve receptor affinity in GPCRs or serotonin receptors . Amino vs. Methoxy Groups: The 5-amine in the target compound contrasts with the 5-methoxy group in the tryptamine derivative (). The amine’s hydrogen-bonding capability may enhance target engagement compared to the electron-donating methoxy group .
Pharmacological Implications
- Serotonin Receptor Modulation:
The tryptamine derivative () demonstrates explicit 5-HT2A receptor activity due to its tryptamine backbone and phenethylamine side chain. The target compound’s indole scaffold and dimethylphenyl group suggest analogous receptor interactions but with modified selectivity . - Intermediate Utility: (2,3-Dihydro-1H-indol-5-ylmethyl)amine serves as a synthetic precursor, unlike the target compound, which may have direct bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
